5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclopentylfuran-2-carboxamide
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Overview
Description
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-CYCLOPENTYL-2-FURAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties . This compound features a pyrazole ring substituted with a chloromethyl group and a cyclopentyl-furamide moiety, making it a valuable scaffold for various chemical and biological studies.
Preparation Methods
The synthesis of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-CYCLOPENTYL-2-FURAMIDE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Chloromethylation: The pyrazole ring is then chloromethylated using chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Coupling with cyclopentyl-furamide: The final step involves coupling the chloromethylated pyrazole with cyclopentyl-furamide under nucleophilic substitution conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms for scalability .
Chemical Reactions Analysis
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-CYCLOPENTYL-2-FURAMIDE undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups that can be further utilized in various applications .
Scientific Research Applications
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-CYCLOPENTYL-2-FURAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-CYCLOPENTYL-2-FURAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The specific pathways involved depend on the biological context and the target organism or cell type .
Comparison with Similar Compounds
Similar compounds to 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-CYCLOPENTYL-2-FURAMIDE include other pyrazole derivatives such as:
5-Chloropyrazole-4-carboxaldehyde: Known for its use in synthesizing various heterocyclic compounds.
Hydrazine-coupled pyrazoles: These compounds exhibit significant antileishmanial and antimalarial activities.
Sulfur-containing pyrazoles: These derivatives are studied for their diverse biological activities and potential therapeutic applications.
The uniqueness of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-CYCLOPENTYL-2-FURAMIDE lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical reactivity and biological activity profiles.
Properties
Molecular Formula |
C14H16ClN3O2 |
---|---|
Molecular Weight |
293.75 g/mol |
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]-N-cyclopentylfuran-2-carboxamide |
InChI |
InChI=1S/C14H16ClN3O2/c15-10-7-16-18(8-10)9-12-5-6-13(20-12)14(19)17-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,17,19) |
InChI Key |
WVLULHFWWMPHPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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